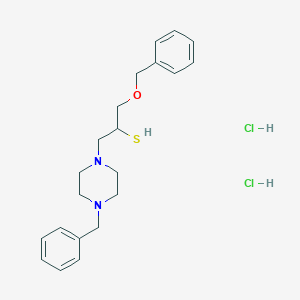
N-ethyl-N'-(2-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N'-(2-methylphenyl)ethanediamide, commonly known as 'etomidate,' is a potent intravenous anesthetic agent used for inducing anesthesia in patients undergoing surgery or medical procedures. It was first synthesized in 1964 and has since become an essential tool in modern anesthesia practice. Etomidate is known for its rapid onset and short duration of action, making it an ideal anesthetic agent for short surgical procedures.
Wirkmechanismus
Etomidate acts on the gamma-aminobutyric acid (GABA) receptor, causing an increase in chloride ion conductance and hyperpolarization of the neuron. This results in the inhibition of neural activity and the induction of anesthesia.
Biochemical and Physiological Effects
Etomidate has been shown to have minimal effects on cardiovascular and respiratory function, making it an ideal anesthetic agent for patients with compromised cardiopulmonary function. It has also been shown to have minimal effects on hepatic and renal function, making it a safe choice for patients with liver or kidney disease.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset and short duration of action, allowing researchers to induce anesthesia quickly and easily. It also has minimal effects on cardiovascular and respiratory function, making it a safe choice for animal models with compromised cardiopulmonary function. However, etomidate has been shown to suppress the adrenal gland's function, leading to adrenal insufficiency in some patients.
Zukünftige Richtungen
There are several areas of future research that could be explored regarding etomidate. One area of interest is the development of new analogs of etomidate that have improved pharmacological properties, such as longer duration of action or increased potency. Another area of interest is the study of etomidate's effects on neurotransmitter systems other than the GABA receptor, which could lead to the development of new drugs for the treatment of various neurological disorders. Finally, further research is needed to understand the long-term effects of etomidate on adrenal function and to develop strategies to minimize the risk of adrenal insufficiency in patients who receive etomidate for anesthesia.
Synthesemethoden
Etomidate is synthesized by the condensation of 2-ethyl-1,3-hexanediol with 2-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with ammonia. The final product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied for its anesthetic properties and its effects on the central nervous system. It is commonly used in clinical research to induce anesthesia in animal models, allowing researchers to study the effects of various drugs and treatments on the central nervous system.
Eigenschaften
IUPAC Name |
N-ethyl-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-12-10(14)11(15)13-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZVNOQYFRYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5023784.png)

![4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5023800.png)
![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5023803.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5023819.png)

![{2-[(2-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B5023831.png)


![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5023848.png)
![ethyl [(7-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5023874.png)
![1-[4-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5023882.png)